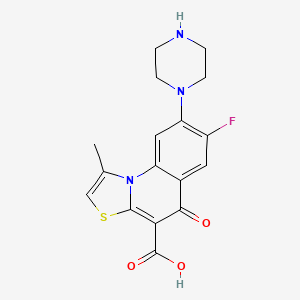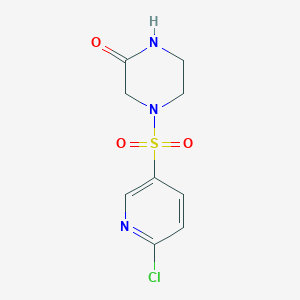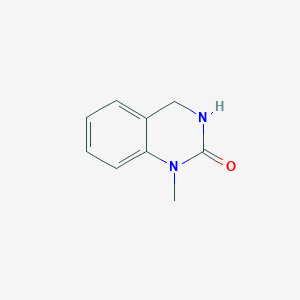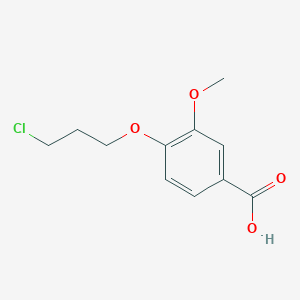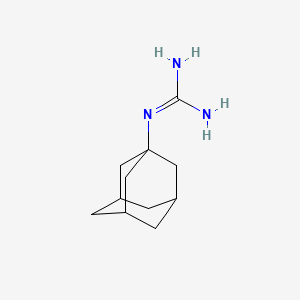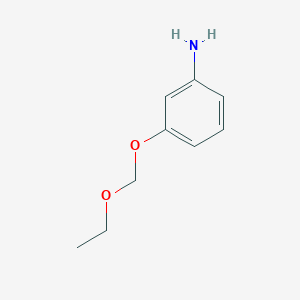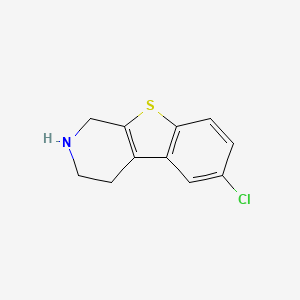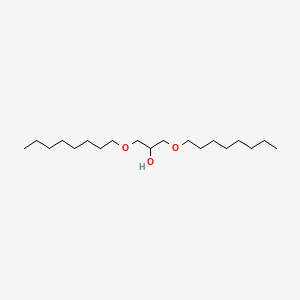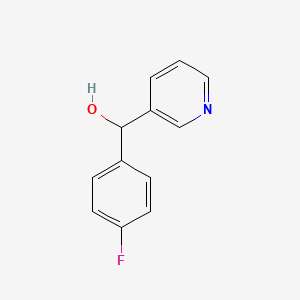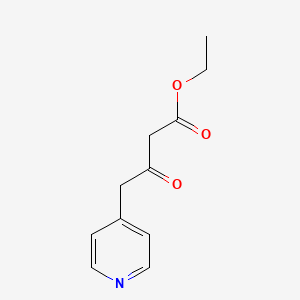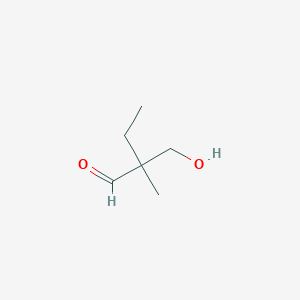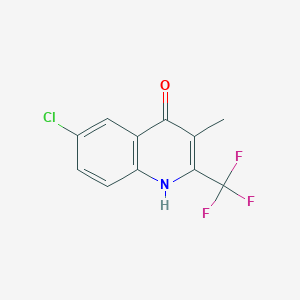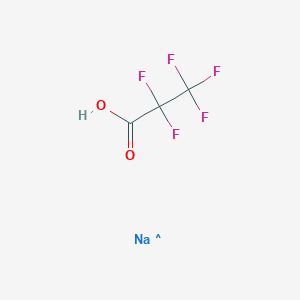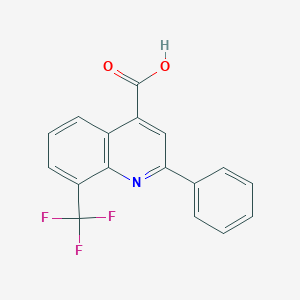
2-Phenyl-8-(trifluoromethyl)quinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-8-(trifluoromethyl)quinoline-4-carboxylic acid is a synthetic organic compound that belongs to the class of quinoline derivatives It is characterized by the presence of a phenyl group and a trifluoromethyl group attached to the quinoline ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-8-(trifluoromethyl)quinoline-4-carboxylic acid typically involves the reaction of an alkali metal 2-aminophenylglyoxylate with 1,1,1-trifluoroacetone in the presence of a weak acid and a metal salt of a weak acid . The reaction conditions are carefully controlled to ensure high yields and purity of the final product. The process begins with the hydrolysis of isatin or a substituted isatin in the presence of an alkali metal hydroxide to produce the alkali metal 2-aminophenylglyoxylate, which is then reacted with 1,1,1-trifluoroacetone without isolation from the reaction medium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenyl-8-(trifluoromethyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to its hydrogenated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring, leading to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring, enhancing their chemical and biological properties.
Applications De Recherche Scientifique
2-Phenyl-8-(trifluoromethyl)quinoline-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-Phenyl-8-(trifluoromethyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
2-Phenylquinoline: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
8-Trifluoromethylquinoline: Lacks the phenyl group, affecting its reactivity and applications.
2-Phenyl-4-trifluoromethylquinoline: Similar structure but with the trifluoromethyl group at a different position, leading to variations in its properties.
Uniqueness: 2-Phenyl-8-(trifluoromethyl)quinoline-4-carboxylic acid is unique due to the presence of both the phenyl and trifluoromethyl groups on the quinoline ring. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C17H10F3NO2 |
|---|---|
Poids moléculaire |
317.26 g/mol |
Nom IUPAC |
2-phenyl-8-(trifluoromethyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H10F3NO2/c18-17(19,20)13-8-4-7-11-12(16(22)23)9-14(21-15(11)13)10-5-2-1-3-6-10/h1-9H,(H,22,23) |
Clé InChI |
XAFQAVSXMYZKPP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(F)(F)F)C(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


